9-(4-bromophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
Mechanism of Action
Target of Action
The primary target of this compound is P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . Targeting PCAF with small inhibitor molecules has emerged as a potential therapeutic strategy for the treatment of cancer .
Mode of Action
The compound interacts with PCAF by binding to its active site . This interaction inhibits the function of PCAF, leading to changes in gene expression . The compound’s bromophenyl group and tetrahydro-triazoloquinazoline ring system are essential structural fragments for effective binding with the binding site of PCAF .
Biochemical Pathways
The inhibition of PCAF affects various biochemical pathways involved in gene expression and regulation . The downstream effects of this inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of PCAF, changes in gene expression, suppression of cancer cell proliferation, and induction of apoptosis . These effects contribute to its potential anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-bromophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoaniline with a suitable triazole derivative, followed by cyclization to form the triazoloquinazoline core . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction setups can be employed to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
9-(4-bromophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted triazoloquinazolines, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Chemistry
In chemistry, 9-(4-bromophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology
Biologically, this compound has shown potential as an inhibitor of specific enzymes and receptors. It has been studied for its anticancer, antifungal, and antioxidant activities .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They have shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence for imaging applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazoloquinazolines and triazolopyridines, which share structural features and biological activities . Examples include:
- 1,2,4-triazolo[1,5-a]pyridine
- 1,2,4-triazolo[4,3-c]quinazoline
Uniqueness
What sets 9-(4-bromophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one apart is its specific substitution pattern and the presence of the bromine atom, which allows for unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
9-(4-bromophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O/c16-10-6-4-9(5-7-10)14-13-11(2-1-3-12(13)21)19-15-17-8-18-20(14)15/h4-8,14H,1-3H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWBPVRNDNEUDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)Br)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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